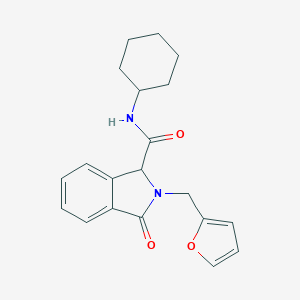![molecular formula C20H15ClN4O4 B292990 Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core structure imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a condensation reaction between 2-aminobenzonitrile and hydrazine hydrate, followed by cyclization with an appropriate aldehyde.
Introduction of the Chlorophenyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable acid catalyst, such as sulfuric acid, to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylquinazoline-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is unique due to the presence of the triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C20H15ClN4O4 |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C20H15ClN4O4/c1-2-29-20(28)17-18-24(11-16(26)12-7-9-13(21)10-8-12)19(27)14-5-3-4-6-15(14)25(18)23-22-17/h3-10H,2,11H2,1H3 |
Clé InChI |
UUAVEFIQUPYMPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B292908.png)
![Ethyl 5-(benzoyloxy)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B292909.png)
![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)
![methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292911.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292917.png)
methanone](/img/structure/B292920.png)
![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B292923.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
